molecular formula C25H25N3O3S2 B289993 ethyl 2-[[9-(4-methoxyphenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaen-15-yl]sulfanyl]acetate

ethyl 2-[[9-(4-methoxyphenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaen-15-yl]sulfanyl]acetate

Cat. No.: B289993
M. Wt: 479.6 g/mol
InChI Key: AEZFQKBWCZPOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a thienoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common approach is the condensation of a thienoquinoline derivative with an appropriate sulfanyl acetate precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thienoquinoline core with a sulfanyl acetate group makes it a versatile compound for various applications .

Properties

Molecular Formula

C25H25N3O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

ethyl 2-[[9-(4-methoxyphenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaen-15-yl]sulfanyl]acetate

InChI

InChI=1S/C25H25N3O3S2/c1-4-31-19(29)13-32-25-23-22(26-14(2)27-25)21-20(15-9-11-16(30-3)12-10-15)17-7-5-6-8-18(17)28-24(21)33-23/h9-12H,4-8,13H2,1-3H3

InChI Key

AEZFQKBWCZPOTM-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC(=NC2=C1SC3=NC4=C(CCCC4)C(=C23)C5=CC=C(C=C5)OC)C

Canonical SMILES

CCOC(=O)CSC1=NC(=NC2=C1SC3=NC4=C(CCCC4)C(=C23)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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